

Molecular formula and structure of Cyhalofop-butyl

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Compound of Interest

Compound Name:	Cyhalofop
Cat. No.:	B1662147

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Cyhalofop-butyl: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the molecular and structural characteristics of **Cyhalofop**-butyl, a selective post-emergence herbicide. The information is curated for professionals in research, science, and drug development, offering detailed data, experimental protocols, and visual representations of its mechanism of action and analytical workflows.

Core Molecular and Physicochemical Data

Cyhalofop-butyl is an aryloxyphenoxypropionate herbicide. Its chemical identity and key physicochemical properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₂₀ H ₂₀ FNO ₄	[1] [2] [3]
Molecular Weight	357.38 g/mol	[1] [4]
IUPAC Name	butyl (2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoate	
CAS Number	122008-85-9	
Melting Point	45.5 - 51.0 °C	
Boiling Point	>270 °C (decomposes)	
Water Solubility	0.44 - 0.7 mg/L at 20-25 °C	
Vapor Pressure	4.0 x 10 ⁻⁷ - 5.3 x 10 ⁻³ mPa at 20-25 °C	
Octanol-Water Partition Coefficient (logP)	3.31 - 4.4	

Molecular Structure

The chemical structure of **Cyhalofop-butyl** consists of a central phenoxy propanoate group, with a butyl ester and two substituted phenyl rings. The R-enantiomer is the biologically active isomer.

Experimental Protocols

Synthesis of Cyhalofop-butyl

A common synthetic route to **Cyhalofop-butyl** involves a multi-step process. The key steps include the etherification of 3,4-difluorobenzonitrile with hydroquinone, followed by a condensation reaction with a propanoic acid derivative and subsequent esterification with butanol. The process requires careful control of reaction conditions to maximize the yield of the desired R-isomer.

Analytical Determination

The quantification of **Cyhalofop**-butyl in various matrices, such as soil, water, and plant tissues, is typically performed using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) coupled with a UV or mass spectrometry detector is a common method.

Sample Preparation:

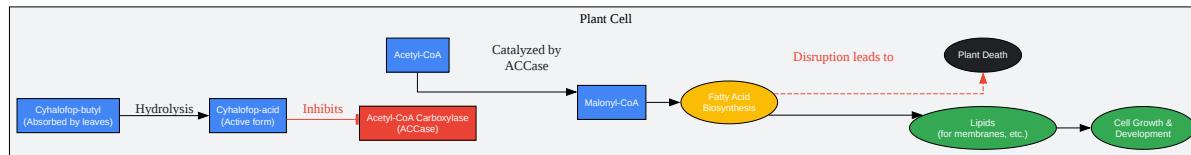
- Extraction: Samples are typically extracted with an organic solvent such as acetonitrile or methanol.
- Clean-up: The extract is then purified using solid-phase extraction (SPE) to remove interfering substances.

HPLC Conditions:

- Column: C18 reverse-phase column.
- Mobile Phase: A gradient of acetonitrile and water is commonly used.
- Detection: UV detection at approximately 230 nm or mass spectrometry for higher sensitivity and selectivity.

Mechanism of Action and Signaling Pathway

Cyhalofop-butyl is a selective herbicide that functions by inhibiting the enzyme acetyl-CoA carboxylase (ACCase) in susceptible grass species. ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes and for energy storage. The inhibition of ACCase leads to a depletion of fatty acids, ultimately causing cell death and the demise of the plant.

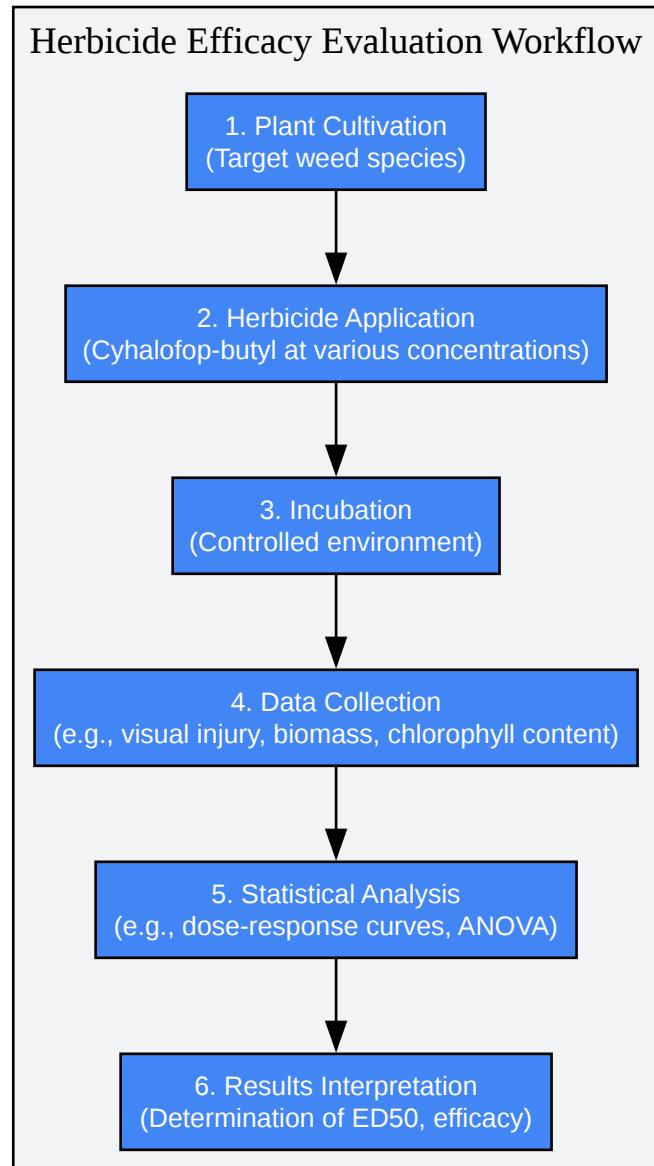


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Caption: Mechanism of action of **Cyhalofop**-butyl.

Experimental Workflow for Herbicide Efficacy Testing

The following diagram outlines a typical experimental workflow for evaluating the efficacy of **Cyhalofop**-butyl on a target weed species.



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Caption: Experimental workflow for herbicide efficacy testing.

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